molecular formula C25H38O4 B1263160 12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin

12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin

Cat. No.: B1263160
M. Wt: 402.6 g/mol
InChI Key: LXWMXTKOJPFGPW-NFXGRNOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups present in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: 12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin is used as a model compound in the study of scalarane sesterterpenoids and their chemical properties .

Biology: In biological research, this compound is studied for its role as an animal metabolite and its potential biological activities .

Medicine: Research into the medicinal properties of this compound is ongoing, with studies focusing on its potential therapeutic effects.

Industry: While industrial applications are limited, the compound’s unique structure makes it of interest in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin involves its interaction with various molecular targets and pathways. As a scalarane sesterterpenoid, it may interact with cellular membranes and proteins, influencing biological processes. The specific molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .

Properties

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

(5aS,5bR,7aR,8R,11aR,11bR,13R,13aS,13bR)-13-hydroxy-8-(hydroxymethyl)-5b,8,11a,13a-tetramethyl-5,5a,6,7,7a,9,10,11,11b,12,13,13b-dodecahydro-1H-phenanthro[2,1-e][2]benzofuran-3-one

InChI

InChI=1S/C25H38O4/c1-22(14-26)9-5-10-23(2)17(22)8-11-24(3)18-7-6-15-16(13-29-21(15)28)25(18,4)20(27)12-19(23)24/h6,16-20,26-27H,5,7-14H2,1-4H3/t16-,17-,18-,19+,20+,22-,23-,24-,25+/m0/s1

InChI Key

LXWMXTKOJPFGPW-NFXGRNOLSA-N

Isomeric SMILES

C[C@]1(CCC[C@]2([C@H]1CC[C@@]3([C@@H]2C[C@H]([C@]4([C@H]3CC=C5[C@@H]4COC5=O)C)O)C)C)CO

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CC(C4(C3CC=C5C4COC5=O)C)O)C)C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin
Reactant of Route 2
12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin
Reactant of Route 3
12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin
Reactant of Route 4
12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin
Reactant of Route 5
12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin
Reactant of Route 6
12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin

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